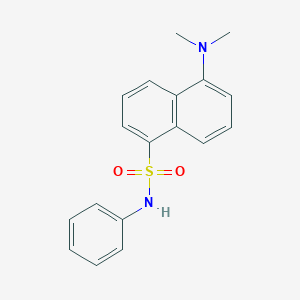

Dansyl-aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUULWNDKYKHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characteristics of Dansyl-Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of Dansyl-aniline (N-phenyl-5-(dimethylamino)naphthalene-1-sulfonamide), a fluorescent probe renowned for its sensitivity to the microenvironment. This document delves into the fundamental principles governing its photophysical behavior, including its synthesis, absorption and emission properties, solvatochromism, and fluorescence quenching. Detailed experimental protocols are provided to enable researchers to effectively utilize Dansyl-aniline as a versatile tool in a multitude of research applications, from probing protein structures to developing sensitive analytical assays.

Introduction to Dansyl-Aniline: A Versatile Fluorophore

The dansyl moiety, 5-(dimethylamino)naphthalene-1-sulfonyl, is a cornerstone of fluorescence spectroscopy, celebrated for its pronounced environmental sensitivity. When conjugated with an aniline molecule, it forms Dansyl-aniline, a fluorophore whose spectral properties are exquisitely responsive to the polarity of its immediate surroundings. This sensitivity arises from the intramolecular charge transfer (ICT) character of its first excited singlet state (S₁). Upon excitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting sulfonyl group and the attached aniline moiety. The extent of this charge transfer is profoundly influenced by the polarity of the solvent, making Dansyl-aniline an invaluable probe for investigating the microenvironments of complex systems such as protein binding sites, lipid membranes, and polymer matrices.

This guide will provide a detailed examination of the synthesis and spectroscopic characterization of Dansyl-aniline, offering both the theoretical underpinnings and practical methodologies for its application.

Synthesis and Purification of Dansyl-Aniline

The synthesis of Dansyl-aniline is typically achieved through a nucleophilic substitution reaction between dansyl chloride and aniline. The following protocol outlines a robust method for its synthesis and subsequent purification to ensure high purity for spectroscopic applications.

Synthesis Protocol

Materials:

-

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

-

Aniline

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve dansyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add aniline (1.1 eq) to the solution.

-

Add triethylamine (1.2 eq) to the reaction mixture to act as a base and scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Dansyl-aniline as a fluorescent solid.

Characterization

The identity and purity of the synthesized Dansyl-aniline should be confirmed by standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Figure 2: Jablonski diagram illustrating the effect of solvent polarity on the emission energy of a solvatochromic fluorophore like Dansyl-aniline.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of dansyl derivatives is highly dependent on the solvent, generally being higher in non-polar, aprotic environments and lower in polar, protic solvents. This is because polar solvents can promote non-radiative decay pathways, such as intersystem crossing and internal conversion, thus quenching the fluorescence.

The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is also sensitive to the environment. For many dansyl derivatives, the lifetime is on the order of nanoseconds.

Protocol for Relative Quantum Yield Determination:

The quantum yield of Dansyl-aniline can be determined relative to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). [1]

-

Prepare a series of dilute solutions of both the Dansyl-aniline sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Environmental Sensitivity: pH and Quenching Effects

The fluorescence of Dansyl-aniline is not only sensitive to solvent polarity but also to other environmental factors such as pH and the presence of quenching agents.

Effect of pH

The fluorescence of dansyl derivatives is known to be pH-dependent. The dimethylamino group can be protonated at acidic pH values. This protonation disrupts the intramolecular charge transfer character of the excited state, typically leading to a significant decrease in fluorescence intensity or a blue shift in the emission maximum. [2][3]Conversely, at very high pH, the sulfonamide proton may be abstracted, leading to changes in the spectroscopic properties.

The ground state pKa of the dimethylamino group can be determined by monitoring the change in absorption or fluorescence intensity as a function of pH. The excited-state pKa (pKa*) can be estimated using the Förster cycle. A study on a dansyl derivative showed that at pH values below 6, protonation of the dimethylamino group occurs, leading to fluorescence quenching. [2] Protocol for pH Titration:

-

Prepare a stock solution of Dansyl-aniline in a suitable solvent (e.g., a mixture of ethanol and water).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Add a small aliquot of the Dansyl-aniline stock solution to each buffer solution to maintain a constant fluorophore concentration.

-

Measure the fluorescence intensity at the emission maximum for each solution.

-

Plot the fluorescence intensity as a function of pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). Dansyl-aniline's fluorescence can be quenched by a variety of molecules, making it a useful tool for detecting and quantifying these quenchers.

Common Quenchers for Dansyl Derivatives:

-

Heavy Metal Ions: Ions such as Cu²⁺, Ni²⁺, and Fe³⁺ are known to quench the fluorescence of dansyl compounds, often through a static quenching mechanism involving the formation of a non-fluorescent complex. [4][5]* Nitroaromatic Compounds: Electron-deficient nitroaromatic compounds can act as electron acceptors and quench the fluorescence of Dansyl-aniline via a photoinduced electron transfer (PET) mechanism.

The efficiency of quenching is described by the Stern-Volmer equation for collisional quenching:

I₀ / I = 1 + Ksv[Q]

where:

-

I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

A linear Stern-Volmer plot (I₀/I vs. [Q]) is indicative of a single quenching mechanism (either purely dynamic or purely static).

Figure 3: Mechanisms of fluorescence quenching.

Conclusion

Dansyl-aniline is a powerful and versatile fluorescent probe with spectroscopic characteristics that are highly sensitive to its molecular environment. Its pronounced solvatochromism, pH sensitivity, and susceptibility to fluorescence quenching make it an invaluable tool for researchers in chemistry, biology, and materials science. By understanding the fundamental principles governing its photophysical behavior and employing the detailed protocols outlined in this guide, scientists and drug development professionals can effectively harness the capabilities of Dansyl-aniline to gain deeper insights into a wide array of chemical and biological systems.

References

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI. [Link]

- Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline. (2023).

- Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray. (2020). Scientific Reports.

-

Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging. (2021). PubMed. [Link]

- Fluorescence quenching and electronic interaction of (S)-5-(dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide for selective nitroaromatic detection and DFT study. (2023).

-

Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. (2022). MDPI. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. (2022). PMC. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes [mdpi.com]

- 3. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analysis of Dansyl-aniline Synthesis by Paper Spray Ionization Mass Spectrometry: An Application Note and Protocol

Introduction: Bridging Synthesis and Real-Time Analysis

In the fast-paced landscape of pharmaceutical and chemical research, the ability to monitor chemical reactions in real-time with minimal sample preparation is a significant advantage. This application note details a robust and efficient method for the synthesis of Dansyl-aniline and its subsequent analysis using Paper Spray Ionization Mass Spectrometry (PSI-MS). Dansyl-aniline, a fluorescent derivative, is a valuable molecular probe and a common building block in medicinal chemistry.[1] Its synthesis, a classical nucleophilic substitution reaction, serves as an excellent model to demonstrate the capabilities of PSI-MS for rapid reaction monitoring.

Paper spray ionization is an ambient ionization technique that allows for the direct analysis of complex mixtures with little to no sample preparation.[2][3][4] By simply applying a high voltage to a triangular piece of paper wetted with a solvent containing the analyte, ions are generated and directed into the mass spectrometer.[5] This approach is not only rapid and cost-effective but also provides a unique environment within charged microdroplets that can accelerate chemical reactions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Dansyl-aniline and its analysis by PSI-MS, highlighting the synergy between these two powerful techniques.

The Chemistry of Dansyl-aniline Synthesis

The synthesis of Dansyl-aniline involves the reaction of Dansyl chloride with aniline. This is a nucleophilic substitution reaction where the amino group of aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in Dansyl chloride.[1][6] The reaction results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.

The choice of solvent is critical for this reaction. Acetonitrile is a common choice as it effectively dissolves both reactants and is compatible with mass spectrometry analysis.[1] The reaction can be performed at ambient temperature, and its progress can be conveniently monitored by observing the formation of the highly fluorescent Dansyl-aniline product under UV light.[1][7]

Caption: Reaction scheme for the synthesis of Dansyl-aniline.

Paper Spray Ionization Mass Spectrometry: A Paradigm Shift in Reaction Analysis

Paper spray ionization mass spectrometry has emerged as a powerful tool for the direct analysis of samples in their native environment.[3] The technique is remarkably simple: a small volume of sample is spotted onto a paper triangle, a solvent is added, and a high voltage is applied to the paper.[5] This generates an electrospray of charged droplets from the tip of the paper, which are then drawn into the mass spectrometer for analysis.[8]

A key advantage of PSI-MS is the minimal sample preparation required, which significantly reduces analysis time and the potential for sample loss or contamination.[2] Furthermore, the confined environment of the charged microdroplets generated during the spray can lead to an acceleration of chemical reactions, allowing for the observation of reaction intermediates and products that might be difficult to detect in bulk solution.[1] This makes PSI-MS an ideal technique for real-time monitoring of chemical syntheses.[9]

Caption: Workflow for Paper Spray Ionization Mass Spectrometry analysis.

Protocol 1: Synthesis of Dansyl-aniline

This protocol describes the synthesis of Dansyl-aniline in solution, which can then be analyzed by PSI-MS.

Materials:

-

Dansyl chloride

-

Aniline

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

UV lamp (365 nm)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM solution of Dansyl chloride in acetonitrile.

-

Prepare a 10 mM solution of aniline in acetonitrile.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the 10 mM Dansyl chloride solution.

-

To the same tube, add 100 µL of the 10 mM aniline solution.

-

Vortex the mixture for 10 seconds to ensure homogeneity.

-

-

Reaction Monitoring (Optional):

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), spot a small aliquot of the reaction mixture onto a TLC plate or a piece of filter paper.

-

Observe the spot under a UV lamp. The appearance and intensification of a bright yellow-green fluorescence indicate the formation of Dansyl-aniline.[7]

-

-

Sample for PSI-MS Analysis:

-

The reaction mixture can be directly used for PSI-MS analysis at any desired time point. For a complete reaction, allow the mixture to stand at room temperature for at least one hour.

-

Protocol 2: Analysis of Dansyl-aniline Synthesis by PSI-MS

This protocol details the procedure for the real-time analysis of the Dansyl-aniline synthesis using a paper spray ionization source coupled to a mass spectrometer.

Materials and Equipment:

-

Mass spectrometer equipped with a paper spray ionization source

-

Chromatography paper (e.g., Whatman Grade 1)

-

Micropipette and tips

-

High-voltage power supply

-

Acetonitrile (HPLC grade)

-

Reaction mixture from Protocol 1

Procedure:

-

Prepare the Paper Spray Substrate:

-

Cut the chromatography paper into triangles with dimensions of approximately 1 cm (base) by 1.5 cm (height).

-

-

Mass Spectrometer Setup:

-

Position the paper spray source in front of the mass spectrometer inlet.

-

Optimize the distance between the paper tip and the inlet (typically 3-5 mm).

-

Set the mass spectrometer to operate in positive ion mode.

-

Define the mass range to include the m/z values of the reactants and the expected product (Dansyl chloride: ~269.7 m/z, Aniline: ~94.1 m/z, Dansyl-aniline: ~326.4 m/z).

-

-

On-Paper Reaction and Analysis:

-

Using a micropipette, spot 1-2 µL of the aniline stock solution onto the paper triangle, near the tip.

-

Subsequently, spot 1-2 µL of the Dansyl chloride stock solution directly onto the same spot.

-

Immediately mount the paper triangle onto the high-voltage source.

-

Apply 10-20 µL of acetonitrile to the back of the paper to wet the substrate and initiate the spray.

-

Apply a high voltage (typically +3 to +5 kV) to the paper.

-

Begin data acquisition on the mass spectrometer.

-

-

Data Analysis:

-

Monitor the mass spectra for the appearance and increase in intensity of the ion corresponding to Dansyl-aniline (m/z 326.4).

-

Simultaneously, monitor the decrease in intensity of the ions corresponding to the reactants.

-

The relative intensities of the reactant and product ions can be used to track the progress of the reaction over time.

-

Expected Results and Data Presentation

The PSI-MS analysis of the Dansyl-aniline synthesis is expected to show a clear progression of the reaction over time. The mass spectrum at the beginning of the reaction will be dominated by the peaks corresponding to the protonated molecules of aniline and Dansyl chloride. As the reaction proceeds, a new peak corresponding to protonated Dansyl-aniline will appear and its intensity will increase, while the intensities of the reactant peaks will decrease.

| Compound | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |

| Aniline | 93.13 | 94.1 |

| Dansyl chloride | 269.75 | 270.7 |

| Dansyl-aniline | 325.41 | 326.4 |

Table 1: Molecular weights and expected m/z values for reactants and product.

The use of a dual-tip paper spray setup, where the reactants are loaded onto separate tips and mix in the generated spray, can also be employed to study the reaction in the gas phase.[1] This can provide further insights into the reaction kinetics and mechanism within the charged microdroplets.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Improper positioning of the paper tip | Adjust the distance and angle of the paper relative to the MS inlet. |

| Insufficient voltage | Gradually increase the applied voltage. | |

| Paper is too dry or too wet | Optimize the volume of solvent added. | |

| Inconsistent spray | Unevenly cut paper tip | Ensure the paper triangle has a sharp, well-defined tip. |

| Contaminated solvent or paper | Use high-purity solvents and clean paper. | |

| Predominance of reactant signals | Reaction has not proceeded sufficiently | Allow for a longer reaction time before analysis. |

| Non-optimal spray conditions | Optimize solvent composition and voltage. |

Table 2: Troubleshooting guide for PSI-MS analysis.

Conclusion and Future Perspectives

This application note has demonstrated the synthesis of Dansyl-aniline and its efficient analysis using paper spray ionization mass spectrometry. The combination of these techniques offers a rapid, simple, and powerful platform for real-time reaction monitoring. The minimal sample preparation and the potential for reaction acceleration in the electrospray plume make PSI-MS a highly attractive tool for high-throughput screening, reaction optimization, and mechanistic studies in drug discovery and chemical synthesis.

Future applications could involve coupling PSI-MS with other analytical techniques, such as fluorescence spectroscopy, to gain a more comprehensive understanding of reaction dynamics. Furthermore, the development of automated paper spray systems will further enhance the throughput and applicability of this technique in industrial and research settings.

References

-

Sarih, N. M., Romero-Perez, D., Bastani, B., Rauytanapanit, M., Boisdon, C., Praneenararat, T., ... & Maher, S. (2020). Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray. Scientific Reports, 10(1), 1-11. [Link]

-

González-Barreira, C., Deibe, A. M. G., Sanmartín-Matalobos, J., & Fondo, M. (2022). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 36. [Link]

-

Tapuhi, Y. (1981). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

-

Rusev, R., Stoyanov, S., & Shivachev, B. (2023). Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline. Bulgarian Chemical Communications, 55(1), 85-90. [Link]

-

González-Barreira, C., Deibe, A. M. G., Sanmartín-Matalobos, J., & Fondo, M. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. ECSOC-25. [Link]

-

Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov. [Link]

-

Purdue University. (n.d.). Paper Spray Ionization. [Link]

-

Manicke, N. E., Abu-Rabie, P., Spooner, N., Ouyang, Z., & Cooks, R. G. (2011). Emerging Trends in Paper Spray Mass Spectrometry: Microsampling, Storage, Direct Analysis and Applications. Journal of the American Society for Mass Spectrometry, 22(9), 1501–1509. [Link]

-

Chen, Y. C., Chen, Y. C., & Shiea, J. (2023). Ambient ionization mass spectrometry as a tool for organic reaction tracking. Analytica Chimica Acta, 1264, 341226. [Link]

-

Royal Society of Chemistry. (2015, May 18). Ambient Ionization Mass Spectrometry. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Z. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 29(19), 4491. [Link]

-

Lam, C. W., Law, C. Y., & To, K. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

-

Weston, D. J. (2010). Ambient ionization mass spectrometry: current understanding of mechanistic theory; analytical performance and application areas. Analyst, 135(4), 661-668. [Link]

-

Juhascik, M. P., & Flegel, W. A. (2018). Toxicological Drug Screening using Paper Spray High-Resolution Tandem Mass Spectrometry (HR-MS/MS). Journal of Analytical Toxicology, 42(6), 375–383. [Link]

-

Harvey, S. R., Clark, S. M., & Kaltashov, I. A. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 24(18), 13813. [Link]

-

Li, W., Li, Y., & Chen, H. (2023). On-Demand Portable Paper-Based Electrospray Ionization Mass Spectrometry for High-Sensitivity Analysis of Complex Samples. Analytical Chemistry, 95(14), 5898–5906. [Link]

-

Al-Asbahi, B. A., & Al-Arifi, A. (2019). The Chemistry of Paper in Paper Spray Ionization Mass Spectrometry. Journal of Chemistry, 2019, 1-9. [Link]

-

Cooks, R. G., Ouyang, Z., Sokol, E., & Manicke, N. E. (2015). Ambient Ionization Mass Spectrometry for Point-of-Care Diagnostics and Other Clinical Measurements. Clinical Chemistry, 61(1), 77–91. [Link]

-

Mandal, M. K., & Pradeep, T. (2022). Ambient Ionization Mass Spectrometry: Application and Prospective. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

- Plueddemann, E. P. (1986). U.S. Patent No. 4,610,966. Washington, DC: U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Ambient ionization mass spectrometry: current understanding of mechanistic theory; analytical performance and application areas - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Ambient Ionization Mass Spectrometry for Point-of-Care Diagnostics and Other Clinical Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Welcome to the Ouyang's group! [engineering.purdue.edu]

- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 7. US4610966A - Dansyl chloride testing method - Google Patents [patents.google.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ambient ionization mass spectrometry as a tool for organic reaction tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Mastering Dansylation Reactions for Proteomics

Welcome to the technical support center for dansylation reactions in proteomics. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reproducibility of their dansylation workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the chemistry and practicalities of dansyl chloride labeling. Our goal is to empower you to troubleshoot effectively and optimize your experiments for high-quality, reliable data.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with dansylation reactions.

Q1: My dansylation reaction is showing low or no labeling efficiency. What are the likely causes?

A: Low labeling efficiency is a common issue that can almost always be traced back to a few key factors. First and foremost is the pH of the reaction mixture . The dansylation reaction, which targets primary and secondary amines, is highly pH-dependent. The amine groups must be in their unprotonated, nucleophilic state to react with dansyl chloride.[1] We recommend a pH between 9.5 and 10.0 for optimal labeling of N-terminal α-amines and lysine ε-amines.[2][3] Another frequent culprit is the quality and preparation of your dansyl chloride solution . Dansyl chloride is susceptible to hydrolysis, especially at the high pH required for the reaction.[3][4] Therefore, it is crucial to prepare the dansyl chloride solution fresh in an anhydrous organic solvent like acetonitrile and add it to the reaction mixture immediately.[5] Finally, ensure your sample buffer does not contain any primary amines (e.g., Tris) that would compete with your analytes for the dansyl chloride.

Q2: I'm observing multiple unexpected peaks in my chromatogram after dansylation. What could they be?

A: The appearance of extraneous peaks is often due to side reactions or contaminants. The most common side product is dansyl sulfonic acid (dansic acid) , which results from the hydrolysis of dansyl chloride in the aqueous reaction buffer.[4] Another possibility is the formation of dansyl amide , which can occur if the reaction is not properly quenched and excess dansyl chloride reacts with the quenching agent (like ammonium hydroxide) or decomposes dansylated amino acids.[4] It is also important to consider that dansyl chloride can react with other nucleophilic groups in your sample, such as the hydroxyl groups of tyrosine and the sulfhydryl group of cysteine, although the reaction with amines is preferential.[4]

Q3: How do I properly quench the dansylation reaction, and why is it so important?

A: Quenching the reaction is a critical step to prevent unwanted side reactions caused by excess dansyl chloride.[4] The most common method is to add a primary amine, such as ammonium hydroxide or methylamine, which will quickly react with any remaining dansyl chloride.[4][5] It is important to add a sufficient excess of the quenching agent to ensure all the dansyl chloride is consumed. Incomplete quenching can lead to the continued reaction with your analytes or the quenching agent itself, leading to the formation of dansyl amide and potentially compromising your quantitative results.[4]

Q4: Can I store my dansylated samples? If so, for how long and under what conditions?

A: Once the reaction is properly quenched, dansylated samples are generally stable for a reasonable period. For short-term storage (up to 24 hours), keeping the samples at 4°C in the dark is usually sufficient.[5] For longer-term storage, we recommend freezing the samples at -20°C or -80°C. It is always best practice to analyze the samples as soon as possible after preparation to minimize any potential degradation.

In-Depth Troubleshooting Guides

Issue 1: Low Labeling Efficiency

This guide provides a systematic approach to diagnosing and resolving low labeling efficiency in your dansylation reactions.

Caption: Troubleshooting decision tree for low dansylation efficiency.

-

Verifying Reaction pH: The nucleophilic attack of the amine on the sulfonyl chloride of dansyl chloride is the core of the reaction. At acidic or neutral pH, the primary amine groups are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. A basic environment is required to deprotonate these amines.

-

Solution: Use a pH meter to confirm the pH of your reaction mixture is in the optimal range of 9.5-10.0. A sodium carbonate/bicarbonate buffer is a common and effective choice.[5]

-

-

Dansyl Chloride Reagent Quality: Dansyl chloride is highly reactive and will readily hydrolyze in the presence of water to form dansyl sulfonic acid, which is unreactive towards amines.

-

Interfering Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are a common source of failed dansylation reactions. These buffer components will compete with your target analytes for the dansyl chloride, significantly reducing the labeling efficiency of your proteins or peptides.

-

Solution: If your sample is in a primary amine-containing buffer, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer prior to the dansylation reaction.

-

-

Optimizing Reaction Conditions: While the reaction is typically rapid, incomplete labeling can occur with complex samples or if the concentration of reactants is low.

-

Solution: You can try increasing the incubation time (e.g., from 60 to 90 minutes) or slightly increasing the temperature (e.g., to 37°C) to drive the reaction to completion. However, be mindful that prolonged incubation at high temperatures can increase the rate of side reactions.

-

Issue 2: Presence of Artifact Peaks in the Chromatogram

Artifact peaks can complicate data analysis and interpretation. This guide will help you identify and eliminate their source.

| Artifact Peak | Likely Cause | Suggested Solution |

| Dansyl Sulfonic Acid | Hydrolysis of dansyl chloride in the aqueous reaction buffer.[4] | Prepare dansyl chloride solution fresh and minimize the time between its addition to the buffer and the introduction of the sample. |

| Dansyl Amide | Reaction of excess dansyl chloride with the ammonium hydroxide quencher, or decomposition of dansylated amino acids.[4] | Ensure complete and rapid quenching. Consider alternative quenching agents like methylamine or ethylamine which produce derivatives that may be better resolved from your peaks of interest.[4] |

| Di-dansylated Products | Labeling of both the N-terminal α-amine and the ε-amine of lysine residues. | This is an expected product for lysine-containing peptides and proteins and is useful for confirming their identity. |

| Products from other nucleophiles | Reaction of dansyl chloride with other nucleophilic groups like sulfhydryls (cysteine) or hydroxyls (tyrosine).[4] | These reactions are generally less favorable than with amines. If they are problematic, consider sample reduction and alkylation prior to dansylation to block the sulfhydryl groups. |

Experimental Protocols

Protocol 1: Standard Dansylation of Peptides/Proteins

This protocol provides a robust starting point for the dansylation of protein and peptide samples for subsequent LC-MS analysis.

-

Sample Preparation:

-

Ensure your protein or peptide sample is in a primary amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).

-

The final concentration of your analyte should be in the range of 1-10 µM.

-

-

Dansyl Chloride Solution Preparation (Prepare Fresh):

-

Dissolve dansyl chloride in anhydrous acetonitrile to a concentration of 10 mg/mL.[5] Vortex thoroughly.

-

-

Dansylation Reaction:

-

To your sample, add the freshly prepared dansyl chloride solution to achieve a final concentration of approximately 1 mg/mL. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature in the dark for 60 minutes.[5] Gentle mixing during incubation can improve efficiency.[5]

-

-

Quenching the Reaction:

-

Add 10% (v/v) ammonium hydroxide to the reaction mixture to quench the reaction.[5] Vortex and incubate for an additional 15 minutes at room temperature.

-

-

Sample Cleanup (Optional but Recommended):

-

For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be used to remove excess reagents and salts.

-

-

LC-MS Analysis:

-

Dilute the final sample in an appropriate solvent for your LC-MS system (e.g., 40% acetonitrile with 0.1% formic acid).[5]

-

Caption: Standard workflow for dansylation of peptides and proteins.

References

-

Lapek, J. D., Jr, & Greening, D. W. (2020). Targeted quantification of amino acids by dansylation. MethodsX, 7, 100812. [Link]

- Kulesza, A., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(x), 456.

- Wang, J., et al. (2014). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. Food Chemistry, 150, 25-32.

- [No Author]. (1974). [Oxidative side reactions during dansylation of SH-compounds]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 355(10), 1273-1280.

-

Tapuhi, Y., et al. (1981). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Retrieved from [Link]

-

Kulesza, A., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Retrieved from [Link]

- Miles, C. O., et al. (2013). A rapid, sensitive, and selective LC-MS/MS method for the determination of domoic acid in shellfish and finfish tissue. Analytical Methods, 5(22), 6497-6505.

- Tang, Z., & Guengerich, F. P. (2009). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical chemistry, 81(8), 3071–3078.

- Li, L., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10177–10184.

- Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Clinica Chimica Acta, 366(1-2), 352-356.

- Gros, C., & Labouesse, B. (1969). Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. European Journal of Biochemistry, 7(4), 463-470.

- Meston, D., & Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins (EU). LCGC Europe, 35(12), 524-528.

Sources

Technical Support Center: Overcoming Challenges in HPLC Separation of Dansyl Derivatives

Welcome to the technical support center for the HPLC analysis of dansyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sensitive and widely used derivatization technique. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a large, early-eluting peak in my chromatogram?

This is one of the most common issues and is typically due to the unreacted dansyl chloride and its primary hydrolysis product, dansyl sulfonic acid. Dansyl chloride is highly reactive and is always used in excess in the derivatization reaction to ensure complete labeling of the analyte.

Troubleshooting Steps:

-

Optimize the Derivatization Reaction: Ensure the pH of the reaction mixture is optimal (typically pH 9-10.5) to favor the reaction with your analyte over hydrolysis.

-

Sample Cleanup: Implement a sample cleanup step after derivatization and before injection. A simple liquid-liquid extraction (LLE) with a water-immiscible organic solvent like ethyl acetate or a solid-phase extraction (SPE) with a C18 cartridge can effectively remove the highly polar dansyl sulfonic acid.

-

Gradient Optimization: Modify your HPLC gradient to include a high-organic hold at the beginning of the run to rapidly elute these highly polar, unretained species, followed by a shallower gradient to resolve your analytes of interest.

Q2: My peaks are broad and tailing. What are the likely causes and solutions?

Peak tailing in the HPLC of dansyl derivatives can be a multi-faceted issue, often pointing to secondary interactions on the stationary phase or problems with the mobile phase.

Underlying Causes & Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Silanol Interactions | Free silanol groups on the silica backbone of the stationary phase can interact with the polar moieties of the dansyl derivatives, leading to peak tailing. | Use an end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl phase). Alternatively, add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (0.1%) to block these active sites. |

| Mobile Phase pH | If your analyte has ionizable groups, the mobile phase pH can significantly impact peak shape. If the pH is close to the pKa of your analyte, you may have a mixed population of ionized and non-ionized species, leading to broadening. | Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte. For most dansylated amines, a slightly acidic mobile phase (pH 3-4) ensures consistent protonation. |

| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. | Reduce the injection volume or dilute your sample. |

| Extra-column Dead Volume | Excessive tubing length or improper fitting connections between the injector, column, and detector can cause band broadening. | Use pre-cut, low-volume tubing and ensure all fittings are properly seated. |

In-Depth Troubleshooting Guides

Issue 1: Poor Resolution Between Analytes

Poor resolution can be a frustrating roadblock. The following workflow will guide you through a systematic approach to improving the separation of your dansylated compounds.

Workflow for Improving Resolution:

Caption: A systematic approach to improving HPLC resolution.

Detailed Protocol for Resolution Enhancement:

-

Modify the Gradient: The first and often most effective step is to decrease the gradient steepness. For example, if your current gradient is 5-95% B in 10 minutes, try extending it to 5-95% B in 20 minutes. This gives the analytes more time to interact with the stationary phase, improving separation.

-

Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the elution order and improve resolution.

-

Explore Different Stationary Phases: If modifying the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl column, for instance, offers pi-pi interactions which can be beneficial for separating aromatic dansyl derivatives.

-

Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and potentially better resolution. However, be mindful of analyte stability at elevated temperatures.

Issue 2: Low Sensitivity and Poor Signal-to-Noise

Dansylation is employed to enhance sensitivity, so a poor signal is a critical issue. This often points to problems with the derivatization reaction itself or the detector settings.

Factors Affecting Sensitivity:

| Parameter | Rationale | Troubleshooting Action |

| Derivatization pH | The reaction between dansyl chloride and primary/secondary amines is highly pH-dependent. The optimal pH is typically between 9 and 10.5 to ensure the amine is deprotonated and available for nucleophilic attack. | Prepare fresh buffer (e.g., sodium bicarbonate) and carefully adjust the pH of your sample mixture before adding the derivatizing reagent. |

| Reaction Time & Temperature | The reaction may be incomplete if the time is too short or the temperature is too low. | Increase the incubation time (e.g., from 30 to 60 minutes) or temperature (e.g., from room temperature to 40-60°C). Monitor for potential degradation of your analyte. |

| Excess Reagent | While an excess of dansyl chloride is necessary, a very large excess can lead to increased background noise and potential quenching of the fluorescence signal. | Optimize the molar ratio of dansyl chloride to your analyte. A 5-10 fold molar excess is a good starting point. |

| Fluorescence Detector Settings | Incorrect excitation and emission wavelengths will result in a weak signal. | Consult the literature for the optimal wavelengths for your specific dansyl derivative. For most, the excitation maximum is around 330-350 nm, and the emission maximum is around 510-540 nm in a polar solvent. Optimize the gain and PMT voltage on your detector. |

Logical Flow for Diagnosing Low Sensitivity:

Caption: A diagnostic pathway for low sensitivity issues.

References

Validation & Comparative

A Head-to-Head Comparison of Dansyl-aniline and Prodan: A Guide for Environmentally Sensitive Fluorescence Applications

In the intricate world of molecular probes, the ability to sense and report on the local environment is paramount for elucidating complex biological processes and advancing drug development. Among the arsenal of environmentally sensitive fluorescent probes, Dansyl-aniline and Prodan have emerged as workhorses for researchers seeking to understand the nuances of solvent polarity, protein conformations, and membrane dynamics. This guide provides an in-depth, objective comparison of these two fluorophores, grounded in experimental data and field-proven insights to empower researchers in selecting the optimal probe for their specific application.

The Principle of Environmental Sensitivity: A Tale of Two Fluorophores

The utility of both Dansyl-aniline and Prodan stems from their remarkable ability to alter their fluorescence properties in response to changes in the polarity of their immediate surroundings. This phenomenon, known as solvatochromism, arises from changes in the distribution of electron density within the fluorophore upon excitation.

Prodan , a naphthalene derivative, is a classic example of a "push-pull" dye. It possesses an electron-donating dimethylamino group and an electron-withdrawing propionyl group. Upon excitation, there is a significant transfer of electron density from the donor to the acceptor, resulting in a large excited-state dipole moment.[1] In polar solvents, the solvent molecules can reorient around this excited-state dipole, lowering its energy and leading to a red-shift in the emission spectrum (a shift to longer wavelengths). This pronounced intramolecular charge transfer (ICT) mechanism is the cornerstone of Prodan's environmental sensitivity.[2]

Dansyl-aniline , formed from the reaction of dansyl chloride and aniline, also exhibits environmental sensitivity, although its mechanism is more nuanced.[3][4] The fluorescence of the dansyl moiety is inherently sensitive to its environment.[5] The fluorescence originates from a charge-transfer excited state where electron density is transferred from the dimethylamino group to the sulfonyl group.[5] The aniline component can further modulate this sensitivity. In polar or protic environments, the fluorescence of Dansyl-aniline can be significantly affected by solvent relaxation and hydrogen bonding interactions, leading to changes in both the emission wavelength and quantum yield.[5]

At a Glance: Key Differences and Applications

| Feature | Dansyl-aniline | Prodan |

| Primary Application | Protein labeling, polarity sensing | Membrane studies, polarity sensing |

| Mechanism | Charge transfer, sensitive to pH and H-bonding | Intramolecular Charge Transfer (ICT) |

| Covalent Labeling | Yes (via reaction of dansyl chloride with amines) | No (typically used as a non-covalent probe) |

| Solvent Sensitivity | Moderate to High | High |

| Excitation (typical) | ~340 nm | ~360 nm |

| Emission Range | Green to Yellow (~500-550 nm) | Blue to Green (~430-530 nm) |

Photophysical Properties: A Quantitative Comparison

The choice between Dansyl-aniline and Prodan often hinges on their specific photophysical responses to different environments. The following table summarizes key spectral properties in a range of solvents with varying polarity.

| Solvent | Polarity Index (ET(30)) | Dansyl-aniline λem (nm) | Prodan λem (nm) | Prodan Quantum Yield (ΦF) |

| Cyclohexane | 31.2 | ~505 | ~430 | 0.03 |

| Toluene | 33.9 | ~515 | ~440 | - |

| Dichloromethane | 40.7 | ~530 | ~450 | - |

| Acetonitrile | 45.6 | ~540 | ~470 | - |

| Ethanol | 51.9 | ~520 | ~510 | 0.95 |

| Methanol | 55.4 | ~546 | ~500 | - |

| Water | 63.1 | - | ~520-530 | - |

Data compiled from multiple sources.[1][3][5] Note that the quantum yield of Dansyl-aniline is highly dependent on the specific derivative and local environment and is often lower in more polar, protic solvents.

Experimental Protocols: Putting Probes into Practice

To provide a practical framework for utilizing these probes, we present detailed protocols for two common applications: assessing solvent polarity and labeling lipid vesicles.

Experiment 1: Characterizing Solvent Polarity

This experiment demonstrates how to quantify the solvatochromic shift of both probes in response to different solvent environments.

Objective: To measure and compare the fluorescence emission spectra of Dansyl-aniline and Prodan in a series of solvents with varying polarity.

Materials:

-

Dansyl-aniline

-

Prodan

-

Spectroscopic grade solvents: Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Stock Solution Preparation:

-

Prepare 1 mM stock solutions of Dansyl-aniline and Prodan in ethanol.

-

-

Working Solution Preparation:

-

For each solvent to be tested, prepare a working solution of each probe with a final concentration of 10 µM. Ensure the final volume percentage of the stock solution is minimal to avoid altering the solvent properties.

-

-

Fluorescence Measurement:

-

For Dansyl-aniline, excite the samples at 340 nm and record the emission spectra from 400 nm to 700 nm.

-

For Prodan, excite the samples at 360 nm and record the emission spectra from 400 nm to 700 nm.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem) for each probe in each solvent.

-

Plot the λem as a function of the solvent polarity index (e.g., ET(30)) to visualize the solvatochromic shift.

-

Expected Outcome: Prodan will exhibit a more pronounced red-shift in its emission maximum as the solvent polarity increases, demonstrating its high sensitivity to the environment. Dansyl-aniline will also show a red-shift, though likely to a lesser extent.

Figure 1: Experimental workflow for comparing the solvatochromism of Dansyl-aniline and Prodan.

Experiment 2: Probing Lipid Bilayer Properties with Prodan

This protocol outlines the use of Prodan to investigate the physical state of lipid membranes.

Objective: To label large unilamellar vesicles (LUVs) with Prodan and observe changes in fluorescence emission corresponding to the lipid phase transition.

Materials:

-

Prodan

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Chloroform

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Extruder with 100 nm polycarbonate membranes

-

Fluorometer with temperature control

Protocol:

-

Lipid Film Preparation:

-

Dissolve DPPC and Prodan in chloroform at a molar ratio of 300:1.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film. .

-

-

Vesicle Formation:

-

Hydrate the lipid film with the buffer at a temperature above the phase transition of DPPC (~50°C) to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a 100 nm polycarbonate membrane at ~50°C to form LUVs.

-

-

Fluorescence Measurement:

-

Place the LUV suspension in the fluorometer.

-

Excite the sample at 360 nm and record the emission spectra at various temperatures, scanning from below to above the known phase transition temperature of DPPC (~41°C).

-

-

Data Analysis:

-

Calculate the Generalized Polarization (GP) value at each temperature using the formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

-

Plot the GP value as a function of temperature. A sharp decrease in GP will be observed around the phase transition temperature.

-

Figure 2: Workflow for using Prodan to monitor lipid phase transitions in LUVs.

Choosing the Right Probe: A Decision Framework

The selection of Dansyl-aniline versus Prodan is not a matter of one being universally "better," but rather which is more fit for the specific scientific question at hand.

Choose Dansyl-aniline when:

-

Covalent labeling of proteins is required: Dansyl chloride readily reacts with primary and secondary amines, making it ideal for stably labeling proteins to study conformational changes, binding events, or for quantification.[6]

-

pH sensitivity is a desired feature: The fluorescence of the dansyl group is often sensitive to the local protonation state, which can be exploited to probe pH changes in microenvironments.[5]

-

A longer wavelength emission is preferred: Dansyl-aniline typically emits in the green-yellow region of the spectrum, which can be advantageous in systems with blue autofluorescence.

Choose Prodan when:

-

High sensitivity to solvent polarity is critical: Prodan's large excited-state dipole moment makes it exceptionally sensitive to changes in the polarity of its environment, resulting in significant and easily measurable spectral shifts.[1]

-

Studying membrane properties is the primary goal: Prodan is a well-established and widely used probe for investigating membrane fluidity, phase transitions, and the polarity of the lipid-water interface.[2]

-

Non-covalent probing is sufficient or necessary: Prodan's utility lies in its ability to partition into different environments without forming covalent bonds, allowing for the study of unperturbed systems.

Limitations and Considerations

-

Dansyl-aniline: The quantum yield of dansyl derivatives can be significantly quenched in aqueous environments, potentially limiting sensitivity. The labeling reaction with dansyl chloride is not perfectly specific and can react with other nucleophilic residues.

-

Prodan: The presence of Prodan itself can sometimes perturb the structure of the membranes it is intended to probe.[1] Its fluorescence can be quenched by tryptophan residues in proteins, which needs to be considered when studying protein-membrane interactions.[1]

Conclusion

Both Dansyl-aniline and Prodan are powerful tools in the researcher's toolkit for exploring the molecular world. Prodan's exceptional solvatochromism makes it a premier choice for investigating membrane biophysics and solvent polarity. Dansyl-aniline, through its ability to be covalently attached to biomolecules, offers a robust method for studying protein structure and function. By understanding their distinct mechanisms, photophysical properties, and practical applications, scientists and drug development professionals can make informed decisions to select the optimal probe to illuminate their research questions.

References

-

MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. Retrieved from [Link]

- Russew, R., et al. (2023). Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline.

-

Sarih, N. M., et al. (2020). Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray. Scientific Reports. Retrieved from [Link]

-

MDPI. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Retrieved from [Link]

- Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. (n.d.).

- Vequi-Suplicy, C. C., et al. (2015). New Insights on the Fluorescent Emission Spectra of Prodan and Laurdan. Journal of Fluorescence.

- Chattopadhyay, A., & Mukherjee, S. (1999). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical Journal.

-

Wikipedia. (n.d.). Prodan (dye). In Wikipedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Dansyl Chloride vs. Dabsyl Chloride for Amino Acid Derivatization

In the landscape of quantitative biology and pharmaceutical development, accurate amino acid analysis is a cornerstone. Whether characterizing a protein hydrolysate, monitoring cell culture media, or analyzing physiological fluids, the ability to precisely measure amino acid concentrations is critical. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. This necessitates a process known as derivatization, where a labeling agent is attached to the amino acid to enhance its detectability.

Among the myriad of available reagents, two sulfonyl chlorides have long been staples in the analytical chemist's toolbox: Dansyl Chloride and Dabsyl Chloride. Both are effective, but they are not interchangeable. The choice between them is a strategic one, dictated by the specific analytical goals, the available instrumentation, and the nature of the sample matrix. This guide provides an in-depth comparison, grounded in experimental data and practical insights, to help researchers make an informed decision.

The Contenders: A Molecular Introduction

Dansyl Chloride (Dns-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, was one of the first reagents widely adopted for N-terminal amino acid sequencing and quantitative analysis.[1] Its naphthalene group is the basis for its strong fluorescence, a property that has made it a workhorse in applications demanding high sensitivity.

Dabsyl Chloride (Dbs-Cl) , or 4-(dimethylamino)azobenzene-4'-sulfonyl chloride, emerged as a powerful alternative.[2] Its key feature is the azobenzene moiety, which imparts a distinct color to its derivatives, allowing for highly selective detection in the visible light spectrum.[3]

The Chemistry of Derivatization: A Shared Mechanism

Both dansyl and dabsyl chloride react with amino acids via the same fundamental mechanism: a nucleophilic substitution. The unprotonated primary or secondary amine of the amino acid acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This reaction displaces the chloride ion and forms a stable sulfonamide bond.

This reaction is highly dependent on pH. An alkaline environment (typically pH 9.5-10 for dansyl chloride and 8.5-9.5 for dabsyl chloride) is required to deprotonate the amino group, thereby activating it as a nucleophile.[3][4] However, this high pH introduces a competing reaction: hydrolysis. In the aqueous, alkaline environment, hydroxide ions can also attack the sulfonyl chloride, converting it into the corresponding sulfonic acid (dansic or dabsic acid), which is unreactive towards amines.[5] Therefore, precise control of pH and reaction time is crucial to maximize the yield of the desired amino acid derivative while minimizing reagent hydrolysis.

It is also important to note that the reactivity of these reagents is not limited to the alpha-amino group. The primary amine in the side chain of lysine will also be derivatized. Furthermore, under certain conditions, dansyl chloride can react more slowly with other nucleophilic groups like phenols (tyrosine), thiols (cysteine), and imidazoles (histidine), potentially leading to the formation of multiple derivative species for a single amino acid.[2]

Head-to-Head Comparison: Performance and Properties

The optimal choice of reagent hinges on a detailed understanding of their respective performance characteristics. The following table summarizes the key experimental and performance parameters for both derivatization agents.

| Feature | Dansyl Chloride (Dns-Cl) | Dabsyl Chloride (Dbs-Cl) |

| Full Chemical Name | 5-(dimethylamino)naphthalene-1-sulfonyl chloride | 4-(dimethylamino)azobenzene-4'-sulfonyl chloride |

| Reaction pH | 9.5 - 10.0[3] | 8.5 - 9.5[2] |

| Typical Reaction | 38-60°C for 60-90 min or Room Temp for 60 min[3][6] | 70°C for 15-30 min[2] |

| Primary Detection | Fluorescence, UV-Absorbance, Mass Spectrometry | Visible Absorbance |

| Fluorescence | Ex: ~335 nm, Em: ~522 nm[2] | N/A (Fluorescent, but not its primary use)[2] |

| Absorbance Max (λmax) | ~214 nm, ~246 nm, ~325 nm[3] | ~473 nm (Visible), ~277 nm (UV)[2] |

| Derivative Stability | Good; resistant to hydrolysis.[1] Excess reagent can cause degradation and must be quenched.[1] | Excellent; derivatives are very stable.[3] |

| Sensitivity (LOD) | Low femtomole range[1] | 0.12 - 0.52 pmol[2] |

| Key Advantage | High sensitivity with fluorescence detection; enhances signal in ESI-MS.[6] | High selectivity with visible detection, minimizing matrix interference.[3] |

| Key Disadvantage | UV detection can suffer from matrix interference; potential for multiple derivatives.[2] | Lower sensitivity compared to fluorescence-based methods. |

Experimental Workflows: A Practical Guide

Trustworthy data begins with a robust and reproducible protocol. The following sections provide detailed, step-by-step methodologies for amino acid derivatization with both reagents. The causality behind key steps is explained to provide a deeper understanding of the process.

Dansyl Chloride Derivatization Protocol (for HPLC-Fluorescence or LC-MS)

This protocol is adapted from established methods for robust derivatization.[6] The core principle is to ensure complete reaction while controlling side reactions, followed by a quenching step to stop the reaction and stabilize the derivatives.

-

Reagent Preparation:

-

Bicarbonate Buffer (100 mM, pH 9.8): Prepare a sodium carbonate/bicarbonate buffer. The high pH is essential for deprotonating the amino groups.

-

Dansyl Chloride Stock (50 mM): Dissolve 13.5 mg of dansyl chloride in 1 mL of acetonitrile (ACN). Causality: ACN is a suitable organic solvent. The solution may be slightly turbid. It should be prepared fresh (use within 24 hours) and kept protected from light, as dansyl chloride is light-sensitive.[6]

-

Quenching Solution (10% Ammonium Hydroxide): Dilute ammonium hydroxide in water. Causality: This provides a large excess of a primary amine to rapidly consume any remaining unreacted dansyl chloride, preventing further reaction or degradation of the dansyl-amino acid derivatives.[1][6]

-

-

Derivatization Reaction:

-

To 10 µL of your amino acid standard or sample, add 10 µL of the internal standard solution.

-

Immediately before derivatization, mix the Dansyl Chloride Stock and the Bicarbonate Buffer in a 1:1 ratio. This mixture is unstable at high pH and must be used immediately.[6]

-

Add 20 µL of the freshly mixed derivatization reagent to the sample.

-

Vortex briefly and incubate at room temperature for 60 minutes in the dark. Causality: The incubation allows the derivatization reaction to proceed to completion. Protecting from light is crucial to prevent photodegradation of the dansyl moiety.[6]

-

-

Quenching and Dilution:

-

Add 10 µL of the 10% Ammonium Hydroxide quenching solution. Vortex and wait 5 minutes. Causality: This step is critical for halting the reaction and ensuring the stability of the formed derivatives. The deep yellow color of the solution will lighten.[6]

-

Add 450 µL of 40% ACN with 0.01% formic acid. Causality: This dilution prepares the sample for injection into a reverse-phase HPLC system. The ACN content prevents precipitation of the derivatives, and the formic acid ensures proper ionization for MS detection or sharp peak shape in RP-HPLC.

-

Caption: Workflow for amino acid derivatization using Dansyl Chloride.

Dabsyl Chloride Derivatization Protocol (for HPLC-Vis)

This protocol is based on the well-established advantages of dabsylation, including its simplicity and the high stability of its derivatives.[2][3]

-

Reagent Preparation:

-

Carbonate Buffer (pH ~9.0): Prepare a sodium bicarbonate/carbonate buffer. The slightly lower pH compared to dansylation is optimal for this reagent.[2]

-

Dabsyl Chloride Solution: Prepare a solution of dabsyl chloride (e.g., 4 nmol/µL) in acetone or acetonitrile. This solution should be stored in a freezer when not in use.[2]

-

-

Derivatization Reaction:

-

In a microvial, mix 100 µL of the amino acid sample or standard with 200 µL of the carbonate buffer.

-

Add 400 µL of the dabsyl chloride solution. Cap the vial tightly.

-

Vortex and heat at 70°C for 15-30 minutes.[2][3] Causality: The elevated temperature accelerates the reaction, allowing for a significantly shorter incubation time compared to many dansylation procedures.

-

-

Sample Preparation for Injection:

-

After incubation, evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge. Causality: This step removes excess reagent and solvent.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., an acetonitrile/buffer mixture) for HPLC analysis.

-

Caption: Workflow for amino acid derivatization using Dabsyl Chloride.

Making the Right Choice: An Application-Centric View

The decision between dansyl and dabsyl chloride is a practical one, guided by the specific question you are asking and the tools you have to answer it.

-

For Maximum Sensitivity: If your goal is to detect trace amounts of amino acids and you have access to a fluorescence detector or a mass spectrometer, Dansyl Chloride is the superior choice. Its fluorescent derivatives provide excellent sensitivity, often reaching into the low femtomole range.[1] Furthermore, the tertiary amine in the dansyl group is readily protonated, which significantly boosts the signal in positive mode electrospray ionization mass spectrometry (ESI-MS), making it a favored reagent for LC-MS applications.[6]

-

For High Selectivity in Complex Matrices: If your samples are complex (e.g., urine, cell culture media, food hydrolysates) and you are using a standard HPLC with a UV-Vis detector, Dabsyl Chloride offers a distinct advantage.[3] Many endogenous molecules in biological samples absorb light in the UV spectrum, creating a crowded and complex chromatogram that can interfere with the detection of dansyl-amino acids. Dabsyl derivatives, however, have a strong, characteristic absorbance in the visible region (~473 nm).[2] At this wavelength, very few naturally occurring molecules interfere, leading to a much cleaner baseline and more selective, reliable quantification.[2]

-

For Stability and Simplicity: While both procedures are relatively straightforward, the resulting Dabsyl derivatives are noted for their exceptional stability, which can be an advantage in high-throughput settings or when samples cannot be analyzed immediately.[2][3]

Conclusion

Both Dansyl Chloride and Dabsyl Chloride are powerful and validated reagents for the derivatization of amino acids for HPLC analysis. They are not rivals in a race for a single "best" title, but rather specialized tools for different analytical challenges. Dansyl chloride shines in applications demanding the utmost sensitivity, particularly when coupled with fluorescence or mass spectrometric detection. Dabsyl chloride provides a robust, highly selective, and straightforward method for analysis with common UV-Vis detectors, excelling at cutting through the noise of complex sample matrices. By understanding the underlying chemistry, performance characteristics, and practical workflows of each, the senior application scientist can confidently select the optimal reagent to achieve accurate, reliable, and meaningful amino acid analysis.

References

- Takeuchi, T.

- Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.

- Yuan, M., et al. (2020).

- Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives.

- St-Gelais, A., & L-Fafard, C., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.

- Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase high-performance liquid chromatography system.

Sources

- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. fs.usda.gov [fs.usda.gov]

- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Validating a Dansyl-Aniline-Based Assay for Enzymatic Activity

Introduction: Beyond Plug-and-Play Protocols

In the landscape of drug discovery and molecular biology, the measurement of enzyme activity is a foundational pillar. While countless assay kits are available, a true understanding of an enzyme's behavior, its inhibition, or its role in a biological pathway often requires the development and rigorous validation of a custom assay. Fluorescence-based methods are frequently the tool of choice, offering superior sensitivity and a wide dynamic range compared to traditional colorimetric approaches.[1][2]

This guide provides an in-depth framework for validating an enzymatic assay using the Dansyl-aniline fluorescent probe system. The Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic, environmentally sensitive fluorophore whose quantum yield dramatically increases as it moves from a polar (aqueous) to a non-polar environment, or when its molecular rotation is restricted upon binding.[3][4] This property makes it an exceptionally versatile tool for assay development.

We will move beyond a simple recitation of steps. Instead, this document is structured to provide the causal logic behind each experimental choice, empowering you to not only execute but also to troubleshoot and adapt these principles for your specific enzyme target. We will build a self-validating system, grounded in the authoritative principles of analytical chemistry, to ensure that the data you generate is not just a number, but a reliable and defensible result.

The Principle: Harnessing the Environmental Sensitivity of Dansyl-Aniline

The core of this assay lies in an enzyme-mediated event that leads to the formation or modification of a Dansyl-aniline derivative, resulting in a measurable change in fluorescence. Dansyl chloride itself is not the probe; it is a derivatizing agent that reacts with primary and secondary amines, such as the one on aniline, to form a stable, fluorescent sulfonamide.[5]

The enzymatic reaction can be linked to this system in several ways:

-

Product Derivatization: An enzyme acts on a substrate to produce a product containing a primary or secondary amine. This product is then chemically derivatized with Dansyl chloride in a secondary step, generating a fluorescent signal proportional to the enzyme's activity.

-

Substrate Cleavage: A substrate is synthesized with a Dansyl group and a quenching moiety. Enzymatic cleavage separates the two, leading to an increase in fluorescence (a FRET-based approach).

-

Conformational Change: A Dansyl-aniline probe is designed to bind to a specific site on the enzyme. The enzymatic reaction induces a conformational change, altering the microenvironment around the probe and thus changing its fluorescence.

For this guide, we will focus on the most common application: Product Derivatization , where the enzyme generates an aniline-containing product that is subsequently dansylated.

Caption: General mechanism of a Dansyl-aniline product derivatization assay.

The key advantage here is the "turn-on" nature of the signal. The initial reactants have minimal fluorescence at the measurement wavelength, while the final Dansylated product is highly fluorescent, leading to an excellent signal-to-background ratio. The fluorescence emission for Dansyl-based probes is typically in the green-yellow range (~520 nm) when excited with UV or violet light (~340-400 nm).[6]

Building a Self-Validating Protocol

A protocol's trustworthiness is defined by its controls. A well-designed assay validates itself during every run by including controls that isolate and test each component of the system. Below is a detailed, adaptable protocol for a 96-well plate format.

Experimental Workflow

Caption: Step-by-step workflow for the Dansyl-aniline enzymatic assay.

Step-by-Step Methodology

1. Reagent Preparation:

-

Assay Buffer: Choose a buffer system appropriate for your enzyme's optimal pH and stability (e.g., 50 mM Tris, pH 8.0).[7] Causality: Enzyme activity is critically dependent on pH. Ensure the buffer components do not interfere with the dansylation reaction. Avoid buffers with primary or secondary amines (e.g., glycine).

-

Enzyme Stock: Prepare a concentrated stock of your enzyme in a buffer that ensures its stability (e.g., with glycerol for frozen storage).

-

Substrate Stock: Dissolve the substrate in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock (e.g., 10 mM).

-

Dansyl Chloride Reagent (1 mg/mL): Prepare fresh. Dissolve Dansyl chloride in a dry, aprotic solvent like acetonitrile or acetone. Causality: Dansyl chloride is highly reactive and susceptible to hydrolysis in the presence of water. Preparing it fresh in a dry solvent is critical for consistent performance.[5]

-

Stop/Derivatization Buffer: Prepare a high pH buffer to both stop the enzymatic reaction and facilitate the dansylation step (e.g., 100 mM Sodium Carbonate, pH 9.5). Causality: The reaction of Dansyl chloride with amines is most efficient under basic conditions (pH > 9), which deprotonates the amine, making it a better nucleophile. This high pH will also typically denature the enzyme, effectively stopping the reaction.

2. Assay Execution (96-well format, 100 µL final volume):

-

Plate Setup: To each well, add the components in the following order. Prepare a master mix for common reagents to minimize pipetting errors.

-

50 µL Assay Buffer.

-

10 µL of Substrate solution (diluted from stock to 10x final concentration).

-

10 µL of Inhibitor or vehicle control (for test wells).

-

20 µL of appropriate control solution (Buffer for 'No Enzyme' control, Substrate-free buffer for 'No Substrate' control).

-

-

Initiate Reaction: Add 20 µL of Enzyme solution (diluted to 5x final concentration in Assay Buffer) to all wells except the 'No Enzyme' controls.

-

Incubate: Immediately mix the plate (on a plate shaker for 30 seconds) and incubate at the enzyme's optimal temperature (e.g., 37°C) for a pre-determined time (e.g., 30 minutes). This should be within the linear range of the reaction.

-

Stop and Derivatize:

-

Add 50 µL of Stop/Derivatization Buffer to all wells.

-

Add 10 µL of Dansyl Chloride Reagent to all wells. Mix thoroughly.

-

-

Develop Signal: Incubate the plate at room temperature for 10-15 minutes, protected from light. Causality: The Dansyl group is light-sensitive and can photobleach, so protecting it from light during incubation and prior to reading is essential.[7]

-

Read Plate: Measure fluorescence on a plate reader using an appropriate excitation filter (e.g., 340-360 nm) and emission filter (e.g., 510-530 nm).

The Validation Framework: Adhering to ICH Principles

For an assay to be considered reliable, it must be validated. We will adopt the principles laid out by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a global gold standard for analytical procedures.[8][9] While originally for pharmaceutical products, these principles represent best practices for any quantitative assay.

Validation Parameters & Experimental Design

| Parameter | Question Answered | Experimental Approach |

| Specificity / Selectivity | Is the signal truly from my enzyme of interest acting on the intended substrate? | 1. Inhibitor Test: Run the assay in the presence of a known, specific inhibitor of the target enzyme. Expect a significant signal reduction. 2. Component Omission: Confirm that no signal is generated in 'No Enzyme' and 'No Substrate' controls. 3. Counter-Screen (Optional): Test the assay with a closely related enzyme to ensure it is not a substrate for it.[10] |